molecular formula C21H26N6O2 B271942 (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

(3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Cat. No. B271942
M. Wt: 394.5 g/mol
InChI Key: GUVUKBYSBUQTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

The mechanism of action of (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a neurotoxin that selectively destroys dopaminergic neurons in the brain. MPP+ enters dopaminergic neurons through the dopamine transporter and inhibits mitochondrial respiration, leading to cell death. This mechanism is similar to the mechanism of action of the pesticide rotenone, which has been implicated in the development of Parkinson's disease.
Biochemical and Physiological Effects:
(3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, inhibition of mitochondrial respiration, and inhibition of cancer cell growth. (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to induce oxidative stress and inflammation, which may contribute to its neurotoxic effects.

Advantages and Limitations for Lab Experiments

(3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the brain, its inhibition of cancer cell growth, and its induction of oxidative stress and inflammation. However, there are also several limitations to its use, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, including the development of new animal models for Parkinson's disease, the identification of new targets for cancer therapy, and the investigation of the role of oxidative stress and inflammation in the development of various diseases. Additionally, there is a need for further research on the potential toxicity of (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine and the development of safer alternatives for lab experiments.

Synthesis Methods

The synthesis method for (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the reaction of 3-(4-chlorobenzyl) morpholine with 3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzylamine. This reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or acetonitrile. The resulting product is (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, which can be purified through various methods, such as column chromatography or recrystallization.

Scientific Research Applications

(3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been used in a variety of scientific research applications, including studies on Parkinson's disease, cancer, and cardiovascular disease. In Parkinson's disease research, (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been used to create animal models of the disease, as it can selectively destroy dopaminergic neurons in the brain. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments. (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been used in cancer research, as it has been found to inhibit the growth of certain cancer cells. In cardiovascular disease research, (3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been used to study the role of oxidative stress in the development of the disease.

properties

Product Name

(3-morpholin-4-ylpropyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

3-morpholin-4-yl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-1-amine

InChI

InChI=1S/C21H26N6O2/c1-2-7-19(8-3-1)27-21(23-24-25-27)29-20-9-4-6-18(16-20)17-22-10-5-11-26-12-14-28-15-13-26/h1-4,6-9,16,22H,5,10-15,17H2

InChI Key

GUVUKBYSBUQTGV-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

C1COCCN1CCCNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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